molecular formula C10H11NO3 B1352303 2-(2-Acetylphenoxy)acetamide CAS No. 445232-49-5

2-(2-Acetylphenoxy)acetamide

Cat. No. B1352303
CAS RN: 445232-49-5
M. Wt: 193.2 g/mol
InChI Key: UXVUMQDBMPXNKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(2-Acetylphenoxy)acetamide is C10H11NO3 . Its molecular weight is 193.2 . The InChI code for this compound is 1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .

Scientific Research Applications

Therapeutic Applications

Phenoxy acetamide and its derivatives, including 2-(2-Acetylphenoxy)acetamide, have been studied for their potential therapeutic applications . Medicinal chemistry uses these compounds to design and develop new pharmaceutical compounds . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides a wealth of information regarding pharmacologically interesting compounds . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Antibacterial Activity

Another significant application of 2-(2-Acetylphenoxy)acetamide is in the field of antibacterial activity. A study on a newly synthesized mixed ligand complex of Co (II), 1,10-Phenanthroline, Adenine, and Acetamide showed that the complex has good chemical reactivity and exhibits good binding affinities against the active sites of K. pneumoniae . The in vitro antibacterial activities of the complexes were tested on two Gram-positive [Streptococcus pyogenes (S. pyogenes)] and [Staphylococcus aureus (S. aureus)] and two Gram-negative [Escherichia coli (E. coli)] and [Klebsiella pneumoniae (K. pneumonia)] bacteria . The results showed that the activities of all the complexes are better than L2 and L3 .

properties

IUPAC Name

2-(2-acetylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUMQDBMPXNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404457
Record name 2-(2-acetylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetylphenoxy)acetamide

CAS RN

445232-49-5
Record name 2-(2-acetylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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